molecular formula C13H10FNO3 B6389705 5-(4-Fluoro-3-methoxyphenyl)picolinic acid CAS No. 1261951-32-9

5-(4-Fluoro-3-methoxyphenyl)picolinic acid

Cat. No.: B6389705
CAS No.: 1261951-32-9
M. Wt: 247.22 g/mol
InChI Key: VUVIJHQMKGNDQS-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. These derivatives are known for their diverse pharmacological properties, including anticonvulsant, antipsychotic, and neuroprotective effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-(4-Fluoro-3-methoxyphenyl)picolinic acid can be synthesized through various methods. One common approach involves the reaction of picolinic acid with 4-fluoro-3-methoxyaniline in the presence of a suitable condensing agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluoro-3-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s neuroprotective and antitumor properties make it a promising candidate for drug discovery and development.

    Drug Discovery: It is used in the development of new therapeutic agents targeting neurological disorders and cancers.

    Neuroscience: The compound’s ability to modulate neurotransmitter systems makes it valuable for studying brain function and neurodegenerative diseases.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to zinc finger proteins (ZFPs), altering their structures and disrupting zinc binding . This inhibition of ZFP function can affect viral replication, cell homeostasis, and immune responses. Additionally, the compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and protect neurons from oxidative stress.

Comparison with Similar Compounds

    6-(4-Fluoro-3-methoxyphenyl)picolinic acid: This compound has a similar structure but differs in the position of the fluorine and methoxy groups.

    5-(trifluoromethyl)picolinic acid: Another derivative with a trifluoromethyl group instead of a fluoro-methoxyphenyl group.

Uniqueness: 5-(4-Fluoro-3-methoxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a fluoro and methoxy group on the phenyl ring enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-6-8(2-4-10(12)14)9-3-5-11(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVIJHQMKGNDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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